

TYA-018: A Technical Guide to a Novel Cardioprotective Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TYA-018 is a novel, orally active, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6). Emerging preclinical evidence has highlighted its significant cardioprotective properties, demonstrating potential as a therapeutic agent for heart failure, including dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **TYA-018**.

Chemical Structure and Physicochemical Properties

TYA-018 is a small molecule with the molecular formula C15H13ClF2N4O3S2[1]. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of TYA-018



Identifier	Value	
IUPAC Name	N-(3-chlorophenyl)-N-((5-(5- (difluoromethyl)-1,3,4-oxadiazol-2-yl)thiazol-2- yl)methyl)ethanesulfonamide[1]	
CAS Number	2653254-31-8[1][2][3]	
Molecular Formula	C15H13ClF2N4O3S2[1][3][4]	
SMILES	O=S(N(CC1=NC=C(C2=NN=C(C(F)F)O2)S1)C 3=CC(Cl)=CC=C3)(CC)=O[1]	

Table 2: Physicochemical Properties of TYA-018

Property	Value	
Molecular Weight	434.86 g/mol [1]	
Appearance	White to yellow solid[2]	
Solubility	100 mg/mL in DMSO (requires sonication)[2]	
Storage	Store solid powder at -20°C for long-term storage.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2]	

Mechanism of Action and Signaling Pathway

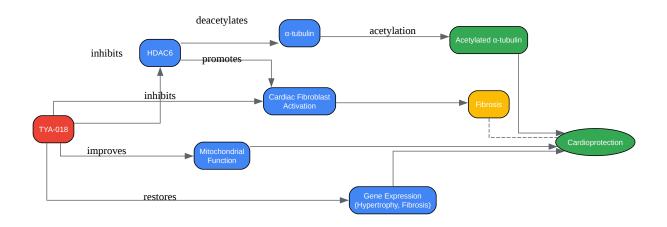
TYA-018 is a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α -tubulin and cortactin. By inhibiting HDAC6, **TYA-018** increases the acetylation of these proteins, which in turn modulates various cellular processes.

The cardioprotective effects of **TYA-018** are attributed to its ability to restore normal cellular function in the face of pathological stress. In cardiac models, inhibition of HDAC6 by **TYA-018** has been shown to:



- Enhance Mitochondrial Function: TYA-018 treatment improves mitochondrial respiratory capacity in cardiomyocytes.
- Reduce Fibrosis: It inhibits the activation of cardiac fibroblasts, key mediators of fibrosis in the heart.
- Restore Gene Expression: TYA-018 helps to normalize the expression of genes associated with cardiac hypertrophy, fibrosis, and mitochondrial energy production.
- Improve Protein Metabolism: It enhances the expression of targets associated with fatty acid and protein metabolism, as well as oxidative phosphorylation.[2]

The following diagram illustrates the proposed signaling pathway of **TYA-018**.



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Proposed signaling pathway of **TYA-018** in cardioprotection.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the therapeutic potential of **TYA-018** in various models of heart disease.



Table 3: In Vitro Activity of TYA-018

Parameter	Value	Cell Type/Assay
HDAC6 IC50	10 nM[4]	Biochemical Assay
Tubulin Acetylation EC50	120 nM[4]	iPSC-derived Cardiomyocytes

3.1. Experimental Protocols

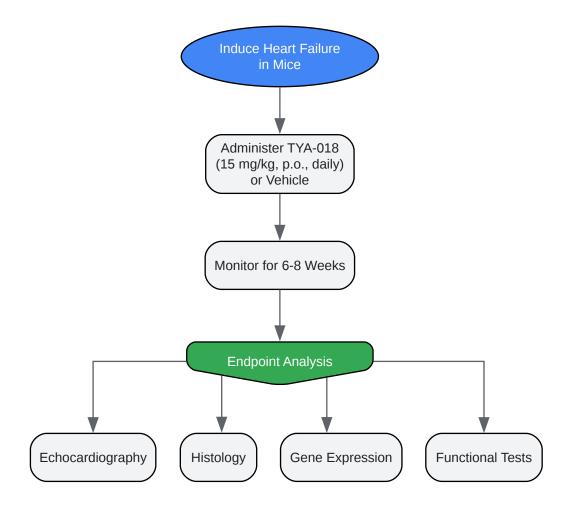
In Vivo Murine Model of Heart Failure

A common experimental protocol to assess the in vivo efficacy of **TYA-018** involves a murine model of heart failure, such as the one induced by transverse aortic constriction (TAC) or a genetic model like the BAG3 cardiomyocyte-knockout mouse.

- Animal Model: Male C57BL/6J mice are often used. Heart failure can be induced by surgical procedures like TAC or by genetic modification.
- Drug Administration: **TYA-018** is administered via oral gavage at a dose of 15 mg/kg, once daily, for a period of 6 to 8 weeks.[5] A vehicle control group (e.g., DMSO, PEG300, Tween-80, and saline) is run in parallel.
- Efficacy Endpoints:
 - Echocardiography: To measure cardiac function parameters such as ejection fraction (EF),
 left ventricular mass, and diastolic function (E/e' ratio).
 - Histology: To assess cardiac fibrosis (e.g., using Masson's trichrome staining) and cardiomyocyte size.
 - Gene Expression Analysis: To quantify markers of heart failure (e.g., Nppb) and fibrosis.
 - Functional Tests: Such as exercise capacity on a treadmill.

The following diagram outlines the general workflow for in vivo studies.





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General workflow for in vivo evaluation of TYA-018.

In Vitro Cardiac Fibroblast Activation Assay

This assay is used to evaluate the direct anti-fibrotic effects of **TYA-018**.

- Cell Culture: Primary human cardiac fibroblasts are cultured under standard conditions.
- Induction of Activation: Fibroblast activation (differentiation into myofibroblasts) is induced by treating the cells with transforming growth factor-beta (TGF-β).
- Treatment: Cells are co-treated with TGF- β and varying concentrations of **TYA-018** (e.g., 1 μ M and 3 μ M) or a vehicle control.[6]
- Endpoint Analysis:



- Immunocytochemistry: Staining for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[6]
- Western Blot or qPCR: To quantify the expression of fibrotic markers.

Summary and Future Directions

TYA-018 is a promising preclinical candidate for the treatment of heart failure. Its high selectivity for HDAC6 and its demonstrated efficacy in improving cardiac function, reducing fibrosis, and enhancing mitochondrial function in animal models make it a compelling subject for further investigation. Future studies should focus on elucidating the full spectrum of its downstream targets, evaluating its long-term safety and efficacy, and advancing its development toward clinical trials. The structural and functional similarity of **TYA-018** to the clinical candidate TN-301 further underscores the therapeutic potential of this class of HDAC6 inhibitors.

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